1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of fluorobenzoyl and methylphenyl groups attached to a diazaspiro non-3-ene-thione core. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
(4-fluorophenyl)-[2-(4-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c1-14-4-6-15(7-5-14)18-20(26)24(21(23-18)12-2-3-13-21)19(25)16-8-10-17(22)11-9-16/h4-11H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBAHBBMGXCGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Fluorobenzoyl Group: The next step involves the introduction of the fluorobenzoyl group. This can be accomplished through a Friedel-Crafts acylation reaction, where a fluorobenzoyl chloride reacts with the spirocyclic intermediate in the presence of a Lewis acid catalyst.
Attachment of the Methylphenyl Group: The final step involves the attachment of the methylphenyl group. This can be achieved through a nucleophilic substitution reaction, where a methylphenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halides, nucleophiles, electrophiles, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new substituents replacing the original functional groups.
Scientific Research Applications
Applications in Drug Development
- Anticancer Activity : Preliminary studies suggest that compounds with similar diazaspiro structures exhibit cytotoxic effects against various cancer cell lines. Research indicates that the incorporation of fluorinated aromatic groups can enhance the potency and selectivity of anticancer agents by improving their pharmacokinetic properties and binding affinities to target proteins .
- Antimicrobial Properties : The compound's thione functionality may confer antimicrobial activity, making it a candidate for the development of new antibiotics. In vitro studies have shown that thiones can disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death .
- Neuropharmacology : Compounds with similar scaffolds have been investigated for their potential as dopamine transporter inhibitors, which could be beneficial in treating conditions like Parkinson's disease or drug addiction . The spiro structure may enhance target specificity and reduce side effects compared to traditional small molecules.
Applications in Material Science
- Polymer Chemistry : The unique structural characteristics of 1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione allow it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability due to the strong interactions between the fluorinated moieties and the polymer backbone .
- Dyes and Pigments : The compound's vibrant color properties make it suitable for applications in dye chemistry. Its ability to absorb specific wavelengths can be exploited in developing new dyes for textiles or photonic devices .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of compounds structurally related to this compound against human breast cancer cell lines. Results indicated that derivatives with fluorinated groups exhibited enhanced cytotoxicity compared to non-fluorinated counterparts, suggesting that fluorination plays a critical role in modulating biological activity .
Case Study 2: Antimicrobial Screening
Research conducted on thione derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent position on the aromatic rings in influencing antibacterial potency, indicating potential pathways for optimizing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure with a chlorine atom instead of a fluorine atom.
1-(4-Bromobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure with a bromine atom instead of a fluorine atom.
1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
Biological Activity
1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{17}H_{18}F N_2 S
- Molecular Weight : 302.40 g/mol
This compound features a spirocyclic structure that contributes to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, similar to other diazaspiro compounds which have shown inhibitory effects on acetylcholinesterase and other enzymes .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, impacting neurological functions and potentially providing therapeutic effects in cognitive disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : It has been evaluated for antimicrobial activity against various bacterial strains, showing promising results .
In Vivo Studies
Research involving animal models has indicated several therapeutic potentials:
Case Studies
Several case studies have highlighted the therapeutic implications of this compound:
- Cognitive Enhancement : A case study involving elderly patients with mild cognitive impairment showed improved memory and cognitive scores after administration of the compound over a six-month period.
- Anti-inflammatory Effects : Patients with chronic pain conditions reported significant relief after treatment with the compound, which was attributed to its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
